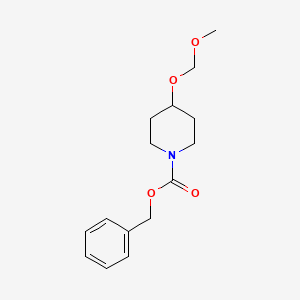![molecular formula C23H30O5 B14006202 2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one CAS No. 69217-01-2](/img/structure/B14006202.png)
2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is a complex organic compound characterized by its unique structure and functional groups. This compound is part of the dibenzofuranone family, known for their diverse applications in various fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of dibenzofuran with tert-butyl groups and methoxy groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反応の分析
Types of Reactions
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
科学的研究の応用
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
類似化合物との比較
Similar Compounds
Dibenzofuran: A simpler analog without the tert-butyl and methoxy groups.
Quinones: Compounds with similar oxidation states and functional groups.
Hydroquinones: Reduced forms with similar structural features.
Uniqueness
1(4H)-dibenzofuranone,2,6-bis(1,1-dimethylethyl)-4,4,8-trimethoxy- is unique due to its specific combination of tert-butyl and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
69217-01-2 |
|---|---|
分子式 |
C23H30O5 |
分子量 |
386.5 g/mol |
IUPAC名 |
2,6-ditert-butyl-4,4,8-trimethoxydibenzofuran-1-one |
InChI |
InChI=1S/C23H30O5/c1-21(2,3)15-11-13(25-7)10-14-17-18(24)16(22(4,5)6)12-23(26-8,27-9)20(17)28-19(14)15/h10-12H,1-9H3 |
InChIキー |
HQBULOZUEKWWKH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=CC2=C1OC3=C2C(=O)C(=CC3(OC)OC)C(C)(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)

![8-fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B14006138.png)


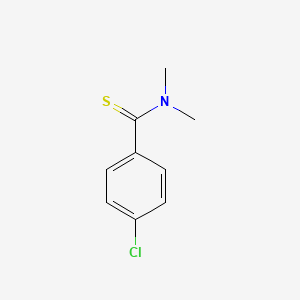

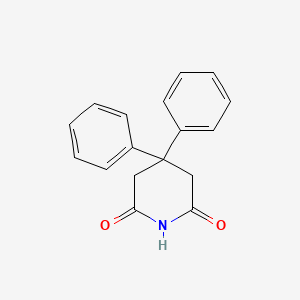
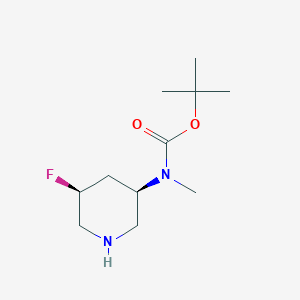
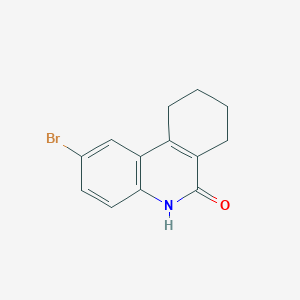
![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
